3-Methanesulfinylbutan-1-amine
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Overview
Description
3-Methanesulfinylbutan-1-amine is an organosulfur compound that belongs to the class of amines. It has the molecular formula C5H13NOS and a molecular weight of 135.23 g/mol. This compound is characterized by the presence of a methanesulfinyl group attached to a butan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfinylbutan-1-amine typically involves the reaction of butan-1-amine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
3-Methanesulfinylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of sulfur metabolism and its role in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methanesulfinylbutan-1-amine involves its interaction with various molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the redox state of biological systems. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Methanesulfinylmethane: Similar in structure but with a shorter carbon chain.
Methanesulfinylethane: Similar in structure but with a different carbon chain length.
Methanesulfinylpropane: Similar in structure but with a different carbon chain length.
Uniqueness: 3-Methanesulfinylbutan-1-amine is unique due to its specific carbon chain length and the presence of both a methanesulfinyl group and an amine group. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-methylsulfinylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-5(3-4-6)8(2)7/h5H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDQZKLMDYFXPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)S(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299938 |
Source
|
Record name | 1-Butanamine, 3-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-27-3 |
Source
|
Record name | 1-Butanamine, 3-(methylsulfinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanamine, 3-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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